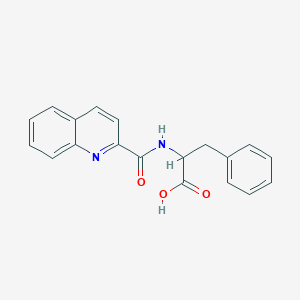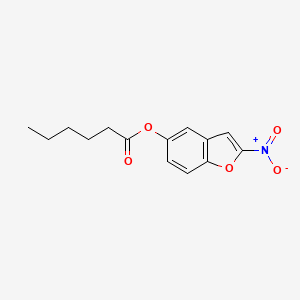![molecular formula C24H27N3O B12911867 2-[{3-[(Benzo[c]acridin-7-yl)amino]propyl}(ethyl)amino]ethan-1-ol CAS No. 5844-99-5](/img/structure/B12911867.png)
2-[{3-[(Benzo[c]acridin-7-yl)amino]propyl}(ethyl)amino]ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[{3-[(Benzo[c]acridin-7-yl)amino]propyl}(ethyl)amino]ethan-1-ol is a chemical compound that belongs to the class of acridine derivatives. Acridine derivatives have been actively researched for their potential therapeutic applications, including their use as anticancer agents, antibacterial agents, and in other biological applications .
Vorbereitungsmethoden
The synthesis of 2-[{3-[(Benzo[c]acridin-7-yl)amino]propyl}(ethyl)amino]ethan-1-ol involves several steps. The general synthetic route includes the following steps:
Formation of the acridine core: The acridine core can be synthesized through various methods, including the condensation of anthranilic acid with formaldehyde and subsequent cyclization.
Functionalization of the acridine core: The acridine core is then functionalized by introducing the benzo[c]acridin-7-yl group.
Attachment of the propyl and ethyl groups: The propyl and ethyl groups are introduced through nucleophilic substitution reactions.
Final assembly: The final compound is assembled by linking the functionalized acridine core with the propyl and ethyl groups through amine and alcohol linkages.
Industrial production methods for this compound may involve optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
2-[{3-[(Benzo[c]acridin-7-yl)amino]propyl}(ethyl)amino]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-[{3-[(Benzo[c]acridin-7-yl)amino]propyl}(ethyl)amino]ethan-1-ol has several scientific research applications, including:
Biology: The compound is studied for its interactions with biological molecules, such as DNA, and its potential as a DNA intercalator.
Medicine: The compound is researched for its potential anticancer and antibacterial properties. It may act as an inhibitor of DNA repair enzymes, enhancing the efficacy of other therapeutic agents.
Industry: The compound is used in the development of luminescent materials and other industrial applications.
Wirkmechanismus
The mechanism of action of 2-[{3-[(Benzo[c]acridin-7-yl)amino]propyl}(ethyl)amino]ethan-1-ol involves its interaction with DNA. The compound can intercalate into double-stranded DNA, disrupting the helical structure and interfering with biological processes involving DNA and related enzymes. This intercalation is driven by charge transfer and π-stacking interactions between the polyaromatic chromophore and the base pairs of the DNA helix .
Vergleich Mit ähnlichen Verbindungen
2-[{3-[(Benzo[c]acridin-7-yl)amino]propyl}(ethyl)amino]ethan-1-ol can be compared with other acridine derivatives, such as acriflavine and proflavine. These compounds share a similar acridine core structure but differ in their functional groups and biological activities.
Eigenschaften
CAS-Nummer |
5844-99-5 |
|---|---|
Molekularformel |
C24H27N3O |
Molekulargewicht |
373.5 g/mol |
IUPAC-Name |
2-[3-(benzo[c]acridin-7-ylamino)propyl-ethylamino]ethanol |
InChI |
InChI=1S/C24H27N3O/c1-2-27(16-17-28)15-7-14-25-23-20-10-5-6-11-22(20)26-24-19-9-4-3-8-18(19)12-13-21(23)24/h3-6,8-13,28H,2,7,14-17H2,1H3,(H,25,26) |
InChI-Schlüssel |
XINIMJVSXREILL-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CCCNC1=C2C=CC3=CC=CC=C3C2=NC4=CC=CC=C41)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Imidazo[4,5-d]-1,2,3-triazine, 4-bromo-](/img/structure/B12911800.png)
![2-[(1,2,3-Benzotriazin-4-yl)sulfanyl]-1-(4-bromophenyl)ethan-1-one](/img/structure/B12911803.png)
![3-Isoxazolecarboxamide, N-hydroxy-5-[[(4-methylphenyl)thio]methyl]-](/img/structure/B12911804.png)

![Furan, 2-[(methylsulfonyl)methyl]-5-nitro-](/img/structure/B12911810.png)
![4-Methoxy-6-methyl-2-phenylfuro[2,3-a]acridin-11(6H)-one](/img/structure/B12911821.png)





![N''-[5-(3-Aminophenyl)-1,3,4-thiadiazol-2-yl]guanidine](/img/structure/B12911868.png)
![Ethyl 5-{[(4-methylphenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate](/img/structure/B12911875.png)
